molecular formula C13H17N5O2 B2384742 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine CAS No. 1858257-26-7

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B2384742
CAS No.: 1858257-26-7
M. Wt: 275.312
InChI Key: ODYSWRWAJHQPGQ-UHFFFAOYSA-N
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Description

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules .

Comparison with Similar Compounds

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Benzylacetyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with a benzyl group instead of an azido group.

    1-(Azidoacetyl)-4-(4-chlorophenyl)piperazine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications in bioorthogonal chemistry .

Properties

IUPAC Name

2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSWRWAJHQPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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